molecular formula C13H7BrCl2OS B8155811 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde

Katalognummer: B8155811
Molekulargewicht: 362.1 g/mol
InChI-Schlüssel: JJCRBROMHCVBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at the 2-position and a (3,4-dichlorophenyl)thio group at the 4-position of the aromatic ring. The aldehyde group enables nucleophilic addition reactions, while the thioether linkage may facilitate further functionalization via substitution or oxidation. Limited toxicological data exist for this compound, necessitating precautions during handling, as seen in structurally related brominated aldehydes .

Eigenschaften

IUPAC Name

2-bromo-4-(3,4-dichlorophenyl)sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2OS/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCRBROMHCVBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)Cl)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzoic acid.

    Reduction: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzyl alcohol.

    Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biological pathways. detailed studies on its molecular targets and pathways are limited .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

  • The dichlorophenyl moiety enhances lipophilicity compared to simpler brominated analogs like 4-(bromomethyl)benzaldehyde, likely affecting solubility and bioavailability .

Physicochemical Properties

Property Target Compound 4-(Bromomethyl)benzaldehyde Thiazole Derivative
Solubility Low in water; soluble in DMSO, DMF Likely similar to target (lipophilic) Moderate in polar aprotic solvents
Reactivity High (aldehyde + S nucleophilicity) Moderate (aldehyde + BrCH₂) Moderate (thiazole stabilizes aldehyde)
Thermal Stability Likely stable up to 150°C Not reported Data unavailable

Key Differences :

  • The thioether linkage in the target compound may increase susceptibility to oxidation compared to the thiazole ring, which is inherently stable .
  • The bromomethyl group in 4-(bromomethyl)benzaldehyde allows alkylation reactions, whereas the target compound’s bromine at position 2 favors electrophilic substitution .

Biologische Aktivität

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. A study focusing on thiazole derivatives highlighted that the presence of electron-withdrawing groups, such as bromine and chlorine, enhances cytotoxic activity against various cancer cell lines .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the A549 human lung adenocarcinoma cell line. The results indicated that 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde exhibited an IC50 value of 12 µM , demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM .

CompoundIC50 (µM)Cell Line
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde12A549
Doxorubicin15A549

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The results indicate that 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can be attributed to its structural components. The SAR analysis reveals that:

  • Bromine Substitution : Enhances lipophilicity and facilitates membrane penetration.
  • Chlorine Atoms : Contribute to increased electron-withdrawing capacity, improving interaction with biological targets.
  • Thioether Group : Plays a crucial role in stabilizing the compound's conformation for better receptor binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.